molecular formula C22H20N4O2S2 B4536603 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 558429-54-2

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B4536603
CAS No.: 558429-54-2
M. Wt: 436.6 g/mol
InChI Key: KOPIBFZHHKAGRM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which are notable for their structural versatility and bioactivity. The molecule features a 1,2,4-triazole core substituted with an ethyl group at position 4, a thiophen-2-yl moiety at position 5, and a sulfanylacetamide side chain linked to a 4-phenoxyphenyl group. Such substitutions confer unique electronic and steric properties, making it a candidate for insect olfactory receptor modulation (e.g., Orco channels) and antimicrobial applications . Its synthesis typically involves cyclization of thiosemicarbazides followed by alkylation, as seen in analogous triazole derivatives .

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-2-26-21(19-9-6-14-29-19)24-25-22(26)30-15-20(27)23-16-10-12-18(13-11-16)28-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPIBFZHHKAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558429-54-2
Record name 2-((4-ET-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-PHENOXYPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name R4 R5 N-Substituent Melting Point (°C) Biological Activity
Target Compound Ethyl Thiophen-2-yl 4-Phenoxyphenyl Not reported Under investigation
VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) Ethyl 3-Pyridinyl 4-Ethylphenyl Not reported Orco agonist (EC50 ~20 µM)
OLC15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) Ethyl 2-Pyridinyl 4-Butylphenyl Not reported Orco antagonist
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Allyl Thiophen-2-yl 2-Ethoxyphenyl Not reported Not reported
KA3 (N-(4-chlorophenyl)-2-{[4-(carbamoylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Carbamoylmethyl Pyridin-4-yl 4-Chlorophenyl 174–176 Antimicrobial (MIC: 12.5 µg/mL)

Functional Comparison

Receptor Modulation

  • VUAA1: A well-characterized Orco agonist with broad-spectrum activation across insect species (e.g., Drosophila melanogaster, Cydia pomonella) .
  • OLC15 : Acts as an Orco antagonist, inhibiting VUAA1-induced responses by >80% at 100 µM .

Antimicrobial Activity

  • KA3 : Exhibits potent activity against S. aureus (MIC: 12.5 µg/mL), attributed to electron-withdrawing substituents enhancing membrane penetration .
  • Coumarin-triazole-thiophene hybrid () : Shows moderate anti-inflammatory and antioxidant activity, with favorable ADMET profiles (e.g., low blood-brain barrier penetration) .

Physicochemical Stability

  • Derivatives with allyl groups (e.g., 6a–6c in ) exhibit higher melting points (161–184°C) due to increased crystallinity, whereas ethyl-substituted analogs (e.g., VUAA1) are more lipophilic, enhancing cellular uptake .

Research Findings and Implications

  • Orco Modulation: Pyridinyl-substituted triazoles (VUAA1, OLC15) are preferred for insect receptor studies, while thiophen-2-yl analogs may offer selectivity for non-pest species .
  • Antimicrobial Optimization : Electron-withdrawing groups (e.g., chloro, nitro) on the N-aryl moiety enhance activity, as seen in KA3 and KA14 .
  • Synthetic Accessibility : Allyl-substituted triazoles are synthesized in higher yields (65–83%) compared to ethyl derivatives (50–65%), making them cost-effective for large-scale production .

Biological Activity

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a novel synthetic derivative that combines a triazole moiety with thiophene and phenoxy groups. This unique structure suggests potential for various biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives and triazole precursors. The synthetic route may include the following steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Thiophene Group : This step often involves electrophilic substitution reactions.
  • Acetamide Formation : The final step usually involves acylation reactions to introduce the acetamide functionality.

Characterization of the synthesized compound is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have indicated that compounds containing both triazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.

CompoundCell LineIC50 (μM)Mechanism of Action
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamideHepG-2TBDInduces apoptosis
Similar Thiophene-Triazole DerivativeA-5498.03 ± 0.5Inhibits DNA synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that triazole derivatives can inhibit key enzymes involved in DNA replication.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

  • In Vitro Studies : A series of synthesized thiophene-triazole derivatives were tested for their cytotoxic effects on HepG-2 and A-549 cell lines. The results demonstrated that these compounds could significantly reduce cell viability compared to controls.
  • Molecular Docking Studies : Computational studies using molecular docking have revealed that these compounds bind effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells.

Pharmacological Significance

The pharmacological significance of triazole compounds has been well-documented. They are known for their diverse biological activities, including:

  • Antimicrobial
  • Antiviral
  • Antifungal
  • Anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.